2-Isocyano-N-(4-methylphenyl)acetamide
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Overview
Description
2-Isocyano-N-(4-methylphenyl)acetamide is an organic compound with the molecular formula C10H10N2O. It is characterized by the presence of an isocyano group (-N=C=O) attached to an acetamide moiety, which is further substituted with a 4-methylphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyano-N-(4-methylphenyl)acetamide typically involves the reaction of 4-methylphenylamine with chloroacetyl chloride to form N-(4-methylphenyl)acetamide. This intermediate is then treated with phosgene or a similar reagent to introduce the isocyano group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of hazardous reagents like phosgene, and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Isocyano-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The isocyano group can be targeted by nucleophiles, leading to substitution reactions.
Oxidation and Reduction:
Addition Reactions: The isocyano group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation can produce corresponding carboxylic acids.
Scientific Research Applications
2-Isocyano-N-(4-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its reactive isocyano group.
Mechanism of Action
The mechanism of action of 2-Isocyano-N-(4-methylphenyl)acetamide involves its reactive isocyano group, which can interact with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)acetamide: Lacks the isocyano group, making it less reactive.
2-Isocyanoacetamide: Lacks the 4-methylphenyl group, resulting in different reactivity and applications.
4-Methylphenyl isocyanate: Contains the isocyano group but lacks the acetamide moiety.
Uniqueness
2-Isocyano-N-(4-methylphenyl)acetamide is unique due to the combination of its isocyano and acetamide functionalities, which confer distinct reactivity and potential applications. This dual functionality makes it a versatile compound in synthetic chemistry and research.
Properties
CAS No. |
86521-78-0 |
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Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-isocyano-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C10H10N2O/c1-8-3-5-9(6-4-8)12-10(13)7-11-2/h3-6H,7H2,1H3,(H,12,13) |
InChI Key |
IVURYEDTGPBHCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C[N+]#[C-] |
Origin of Product |
United States |
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